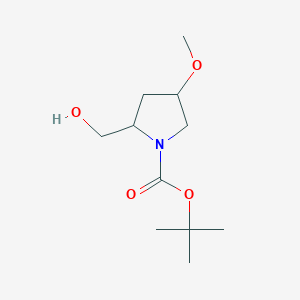

Tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16671022

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO4 |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3 |

| Standard InChI Key | ZYVBYRKLECISLP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)OC |

Introduction

Structural and Stereochemical Analysis

The pyrrolidine core in tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate features a five-membered saturated ring with substituents at positions 2 and 4. Key structural analogs include:

Core Framework Comparison

-

4-Amino variant: tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (PubChem CID 53394966) .

-

4-Methyl variant: (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (PubChem CID 58348793) .

-

2-Methyl variant: tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate (CAS 2306246-68-2) .

The methoxy group’s electron-donating nature may influence the compound’s polarity and stability compared to amino or alkyl substituents .

Stereochemical Considerations

All analogs exhibit cis stereochemistry (e.g., (2S,4S) configurations), as seen in CID 58348793 and CAS 2306246-68-2 . The methoxy variant likely adopts a similar chair conformation, with the tert-butyl carbamate group occupying an equatorial position to minimize steric strain.

Synthesis and Characterization

Spectroscopic Characterization

Key data from analogs:

-

IR Spectroscopy: Hydroxyl stretches (3200–3600 cm<sup>-1</sup>) and carbonyl peaks (1700–1750 cm<sup>-1</sup>) for the Boc group .

-

NMR:

Physicochemical Properties

Solubility and Stability

-

4-Amino analog: Hydrochloride salt form enhances water solubility (≥10 mg/mL in DMSO) .

-

4-Methyl analog: LogP ≈ 1.2 (estimated), indicating moderate lipophilicity .

-

Methoxy variant: Predicted logP ≈ 1.5 (ACD/Labs), suggesting increased solubility in polar organic solvents compared to methyl analogs.

Thermal Properties

-

Decomposition Temperature: Boc-protected analogs decompose above 200°C .

-

Melting Point: Hydrochloride salts (e.g., CID 53394966) melt at 189–192°C .

Applications in Medicinal Chemistry

Role as a Chiral Building Block

Pyrrolidine derivatives serve as precursors for pharmaceuticals:

-

Antiviral Agents: Analogous structures are used in protease inhibitors (e.g., HCV NS3/4A inhibitors) .

-

Neurological Drugs: Hydroxymethyl groups facilitate blood-brain barrier penetration .

Catalytic Applications

-

Organocatalysis: Pyrrolidines with electron-donating substituents (e.g., methoxy) may enhance enantioselectivity in asymmetric synthesis.

Challenges and Future Directions

-

Stereocontrol: Achieving high diastereomeric excess in methoxy-substituted derivatives requires optimized conditions.

-

Boc Deprotection: Acidic conditions (e.g., HCl in dioxane) may cleave the methoxy group, necessitating protective strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume